molecular formula C18H19NO6 B604973 3BDO CAS No. 890405-51-3

3BDO

Cat. No.: B604973
CAS No.: 890405-51-3
M. Wt: 345.351
InChI Key: HLYXFAINZWNIRV-UHFFFAOYSA-N
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Description

3BDO is a butyrolactone derivative and inhibitor of autophagy. It increases phosphorylation of the mammalian target of rapamycin (mTOR) substrates eIF4E-binding protein 1 (EIF4EBP1) and RPS6KB1/p70S6K1 in human umbilical vein endothelial cells (HUVECs) when used at a concentration of 60 μM. This compound (60 μM) also prevents rapamycin-induced MAP1LC3B puncta formation, a marker of autophagy, in HUVECs. It inhibits apoptosis, senescence, and increases in integrin β4 levels induced by serum- and FGF2-deprivation in HUVECs when used at a concentration of 40 μg/ml. This compound (80 mg/kg per day) reduces cortical and hippocampal amyloid plaque burden, inhibits autophagy in the brain, and rescues learning and memory deficits in the AβPP/PS1 transgenic mouse model of Alzheimer's disease.
This compound, a butyrolactone derivative, could target FKBP1A and activate the mTOR signaling pathway. It inhibits autophagy in HUVECs.

Mechanism of Action

Target of Action

The primary target of 3-Benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one, also known as 3BDO, is FKBP1A . FKBP1A is a protein that plays a crucial role in the regulation of several cellular processes, including protein folding and trafficking, and immune response .

Mode of Action

this compound acts by binding to FKBP1A, thereby activating the mTOR signaling pathway . This interaction results in the inhibition of autophagy in HUVECs, a type of endothelial cell . It also inhibits apoptosis induced by oxLDL .

Biochemical Pathways

The activation of the mTOR signaling pathway by this compound leads to a decrease in the protein levels of NUPR1 and TP53, TP53 nuclear translocation, and overproduction of ROS . This results in the inhibition of lipopolysaccharide-induced autophagy damage in HUVECs . Additionally, this compound significantly reduces the lncRNA originating from TGFB2’s 3’UTR, without affecting TGFB2 expression .

Result of Action

The activation of the mTOR signaling pathway by this compound and the subsequent inhibition of autophagy result in the protection of vascular endothelial cells (VECs) and the inhibition of vascular smooth muscle cell (VSMC) proliferation and migration . In PC12 neuronal cells, this compound inhibits excessive Aβ (25-35)-induced autophagy and increases RPS6KB1 phosphorylation .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence or absence of serum and bFGF2 . For example, this compound can inhibit apoptosis and aging in HUVECs induced under conditions of no serum and bFGF2, selectively protecting VECs . It cannot inhibit ros levels induced by the absence of serum and bfgf2 .

Properties

IUPAC Name

3-benzyl-5-[(2-nitrophenoxy)methyl]oxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO5/c20-18-14(10-13-6-2-1-3-7-13)11-15(24-18)12-23-17-9-5-4-8-16(17)19(21)22/h1-9,14-15H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPZIVKEZRHGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)OC1COC2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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